molecular formula C24H31NO4S B11668923 Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11668923
M. Wt: 429.6 g/mol
InChI Key: NKSADPZTUJXUFB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenoxyacetyl Group: This step involves the reaction of the benzothiophene core with phenoxyacetic acid derivatives under conditions that promote acylation.

    Attachment of the Propan-2-yl Group: This is typically done through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The benzothiophene core is known to interact with various biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be a candidate for drug development in these areas.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: These compounds share the benzothiophene core and have similar chemical properties.

    Phenoxyacetic Acid Derivatives: These compounds have the phenoxyacetic acid moiety and are used in various chemical applications.

Uniqueness

What sets Propan-2-yl 2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in multiple fields.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-14(2)17-11-10-16(5)12-19(17)28-13-21(26)25-23-22(24(27)29-15(3)4)18-8-6-7-9-20(18)30-23/h10-12,14-15H,6-9,13H2,1-5H3,(H,25,26)

InChI Key

NKSADPZTUJXUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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